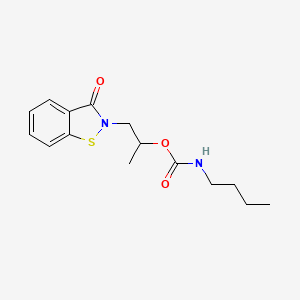
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester (9CI) is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry. This compound, in particular, features a unique structure that combines a carbamate group with a benzisothiazole moiety, which may impart specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester typically involves the reaction of butyl carbamate with a suitable benzisothiazole derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzisothiazole moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of active site residues, while the benzisothiazole moiety may interact with biological receptors or proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different chemical properties.
Benzisothiazole derivatives: Compounds with similar benzisothiazole moieties but different functional groups.
Other carbamate esters: Compounds with varying alkyl or aryl groups attached to the carbamate moiety.
Uniqueness
Carbamic acid, butyl-,1-methyl-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)ethyl ester is unique due to its combination of a carbamate group with a benzisothiazole moiety, which may impart distinct chemical reactivity and biological activity compared to other carbamates or benzisothiazole derivatives.
Propriétés
Numéro CAS |
199173-01-8 |
|---|---|
Formule moléculaire |
C15H20N2O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-(3-oxo-1,2-benzothiazol-2-yl)propan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C15H20N2O3S/c1-3-4-9-16-15(19)20-11(2)10-17-14(18)12-7-5-6-8-13(12)21-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,19) |
Clé InChI |
GVFRLZDQZIYINJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC(C)CN1C(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


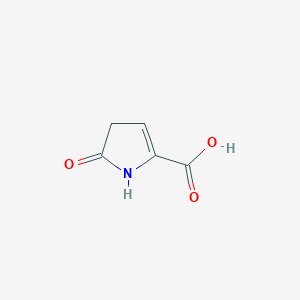


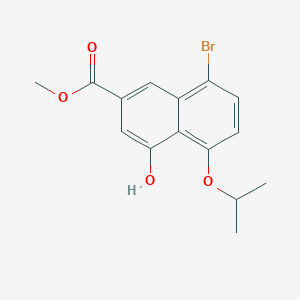

![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
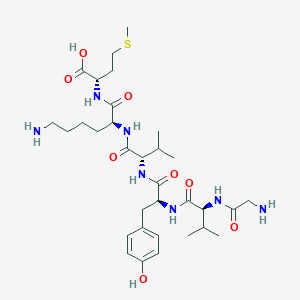

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
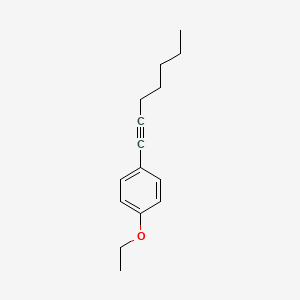
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
